

An In-depth Technical Guide to 4-Isopropoxyphenol: From Discovery to Modern Applications

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Compound of Interest

Compound Name: **4-Isopropoxyphenol**

Cat. No.: **B1293736**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Isopropoxyphenol** (CAS No. 7495-77-4), a significant chemical intermediate in the pharmaceutical and chemical industries. [1] This document delves into the historical context of its synthesis, detailed chemical and physical properties, and established analytical methodologies for its characterization. A primary focus is placed on its pivotal role as a precursor in the synthesis of the widely-used beta-blocker, Bisoprolol.[1][2][3][4][5] Key synthesis routes, including the Williamson ether synthesis, are discussed in detail with accompanying reaction mechanisms and step-by-step laboratory protocols. Furthermore, this guide offers in-depth spectroscopic data analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and critical safety and handling information to ensure its proper use in a research and development setting.

Introduction and Historical Context

4-Isopropoxyphenol, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[6] While the precise date and discoverer of its first synthesis are not prominently documented in readily available historical records, its development is intrinsically linked to the broader history of aryl ether synthesis. The foundational Williamson ether synthesis, developed in 1850, provided the

chemical framework for creating such compounds.^[7] The rise of industrial organic chemistry in the early 20th century saw extensive exploration of phenol derivatives and their applications. It is likely that **4-isopropoxyphenol** was first synthesized during this period of systematic investigation into the properties and reactions of substituted phenols. Its significance grew substantially with the discovery of its utility as a key building block in the synthesis of pharmacologically active molecules, most notably the cardioselective β_1 adrenergic receptor blocker, Bisoprolol.^{[1][2][3][4][5]}

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Isopropoxyphenol** is essential for its effective use in synthesis and research.

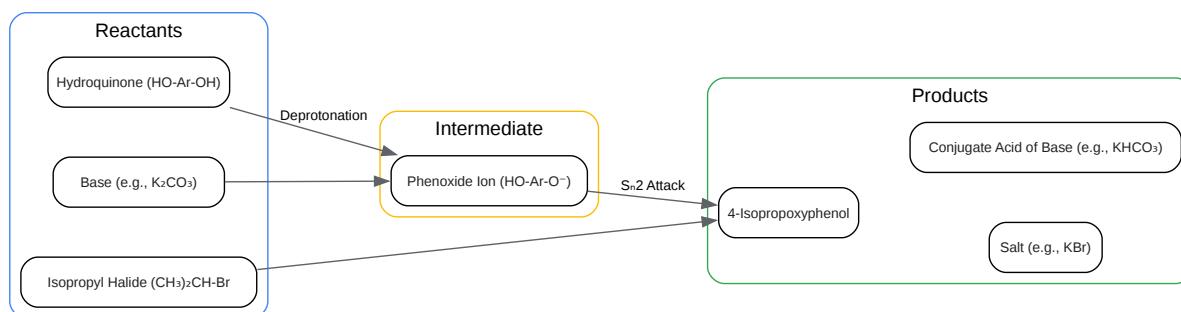
Property	Value	Reference(s)
CAS Number	7495-77-4	[1]
Molecular Formula	C ₉ H ₁₂ O ₂	[6]
Molecular Weight	152.19 g/mol	[6]
IUPAC Name	4-(propan-2-yloxy)phenol	[6]
Synonyms	p-Isopropoxyphenol, Hydroquinone monoisopropyl ether, 4-(1- Methylethoxy)phenol	[6]
Appearance	White to off-white crystalline solid	[3]
Boiling Point	117 °C at 4 Torr	[8]
Solubility	Slightly soluble in water; soluble in ethanol, ether, and other common organic solvents.	[3]

Synthesis of 4-Isopropoxyphenol

The most common and industrially significant method for the synthesis of **4-Isopropoxyphenol** is the Williamson ether synthesis. This method involves the reaction of hydroquinone with an isopropylating agent, such as 2-bromopropane or isopropyl alcohol, in the presence of a base.

Williamson Ether Synthesis: Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is initiated by the deprotonation of a hydroxyl group on hydroquinone by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the isopropylating agent, displacing the leaving group (e.g., bromide) to form the ether linkage.



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Caption: Williamson Ether Synthesis of **4-Isopropoxyphenol**.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the laboratory-scale synthesis of **4-Isopropoxyphenol** from hydroquinone and 2-bromopropane.

Materials:

- Hydroquinone
- 2-Bromopropane
- Anhydrous Potassium Carbonate (K_2CO_3)
- Acetone (anhydrous)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.
- Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture vigorously at room temperature for 30 minutes to facilitate the

formation of the phenoxide salt.

- **Addition of Alkylating Agent:** Slowly add 2-bromopropane (1.1 equivalents) to the reaction mixture.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-Isopropoxyphenol**.
- **Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-Isopropoxyphenol**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Isopropoxyphenol** exhibits characteristic signals for the aromatic protons, the isopropoxy group, and the phenolic hydroxyl group.

- **Aromatic Protons:** Two doublets in the range of δ 6.7-7.0 ppm, corresponding to the AA'BB' spin system of the para-substituted benzene ring.
- **Isopropoxy Methine Proton (-O-CH(CH₃)₂):** A septet around δ 4.4-4.6 ppm.
- **Isopropoxy Methyl Protons (-O-CH(CH₃)₂):** A doublet at approximately δ 1.2-1.3 ppm.

- Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure.

- Aromatic Carbons: Four signals in the aromatic region (δ 115-155 ppm). The carbon attached to the isopropoxy group (C-O-isopropyl) and the carbon attached to the hydroxyl group (C-OH) will have distinct chemical shifts from the other two aromatic carbons.
- Isopropoxy Methine Carbon (-O-CH(CH₃)₂): A signal around δ 70 ppm.
- Isopropoxy Methyl Carbons (-O-CH(CH₃)₂): A signal at approximately δ 22 ppm.

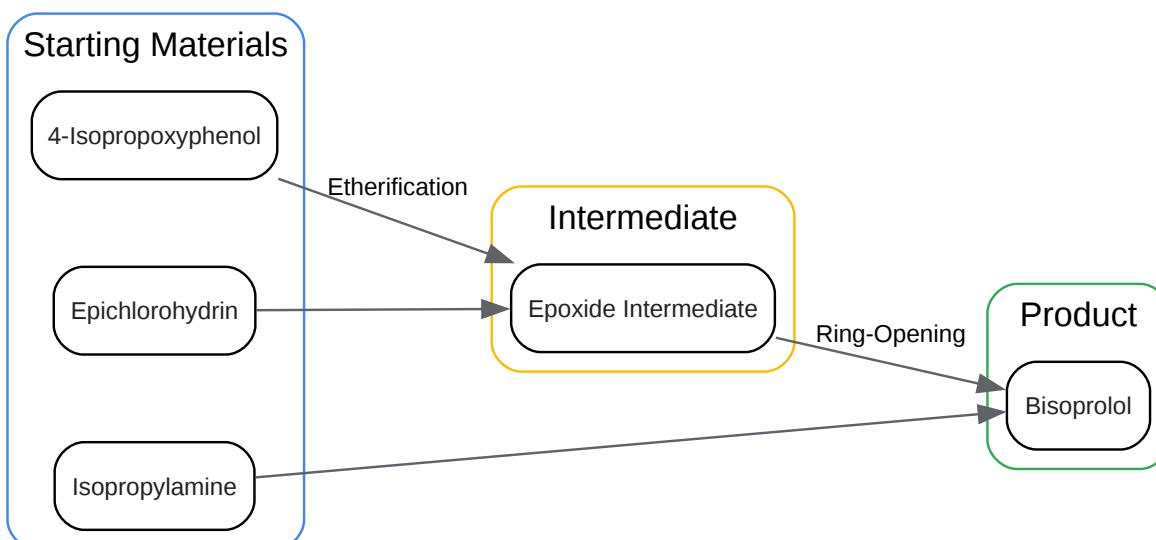
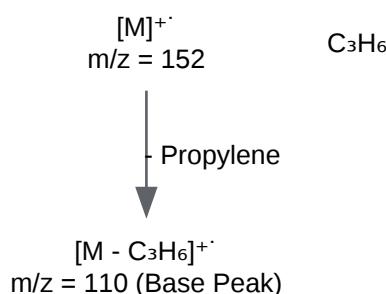
Infrared (IR) Spectroscopy

The IR spectrum of **4-Isopropoxyphenol** displays characteristic absorption bands for the functional groups present.

- O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
- C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
- C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.
- C-O Stretch (ether and phenol): Strong absorptions in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **4-Isopropoxyphenol** typically shows a prominent molecular ion peak (M^+) at m/z 152. The fragmentation pattern is characterized by the loss of a propylene molecule from the isopropoxy group, leading to a base peak at m/z 110, corresponding to the hydroquinone radical cation.^[9]



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